3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one
Description
3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a 2,6-difluorophenyl substituent at the N1 position and an amino group at the C3 position. This compound is primarily utilized as a building block in organic and bioorganic synthesis, particularly in pharmaceutical research for constructing complex molecules . Its structural attributes—such as the electron-withdrawing 2,6-difluorophenyl group and the hydrogen-bonding-capable amino group—make it a versatile intermediate in drug discovery pipelines.
Properties
IUPAC Name |
3-amino-1-(2,6-difluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c11-6-2-1-3-7(12)9(6)14-5-4-8(13)10(14)15/h1-3,8H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOYENTVGXAPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one typically involves the reaction of 2,6-difluorophenylacetic acid with ammonia and a suitable reagent to form the pyrrolidinone ring. The reaction conditions include maintaining a controlled temperature and using a catalyst to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the use of large-scale reactors and continuous flow systems to ensure efficiency and consistency. The process is optimized to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidinones.
Scientific Research Applications
3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one is compared with other similar compounds, such as 3-Amino-3-(2,6-difluorophenyl)propanamide and N-(3-amino-2,6-difluorophenyl)acetamide. While these compounds share structural similarities, this compound is unique in its pyrrolidinone ring, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, safety, and functional differences between 3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one and analogous pyrrolidinone derivatives:
*Molecular weights are calculated based on molecular formulas unless explicitly stated in the evidence.
Key Structural and Functional Insights:
Amino Group Position: The C3 amino group in the target compound may facilitate hydrogen bonding in drug-receptor interactions, whereas the C4 amino group in 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one could alter steric interactions, contributing to its higher toxicity profile .
Safety Profiles Structural modifications significantly impact hazards. For example, 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one exhibits acute oral toxicity (Category 4) and irritancy, while the target compound and 3-Amino-1-hydroxy-pyrrolidin-2-one lack reported hazards .
Applications in Drug Discovery The target compound’s 2,6-difluorophenyl moiety is recurrent in bioactive molecules (e.g., triazine derivatives in FFAR1/FFAR4 modulators), suggesting its utility in optimizing drug candidates . Derivatives like 4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride highlight the role of halogenated pyrrolidinones in medicinal chemistry, possibly for targeting G protein-coupled receptors .
Research Findings and Limitations
- Synthetic Utility : The target compound’s use in multi-step syntheses (e.g., triazine-based modulators) demonstrates its value in constructing pharmacophores with dual activity .
Biological Activity
Overview
3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one is a pyrrolidinone derivative notable for its biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, especially as a building block in drug design due to its interactions with various biological targets.
- Molecular Formula : C10H10F2N2O
- Molecular Weight : 216.20 g/mol
- Structure : The compound features a pyrrolidinone ring with an amino group and a difluorophenyl substituent.
Biological Activity
The biological activity of this compound primarily revolves around its interactions with enzymes and receptors. Research indicates that this compound can modulate biological pathways through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, it has been reported to exhibit significant inhibitory activity against CDK2, a key target in cancer therapy.
- Receptor Interaction : Preliminary studies suggest that it may act on serotonin receptors (5-HT3 and 5-HT6), which are implicated in various neurological conditions. Compounds with similar structures have displayed antagonist properties at these receptors, hinting at the potential for treating psychiatric disorders.
Case Studies and Experimental Data
Several studies have explored the biological implications of this compound:
- Anticancer Activity : In vitro assays have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 and HepG2. A study reported IC50 values indicating potent activity against these lines (Table 1).
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | 50 ± 5 |
| This compound | HepG2 | 45 ± 4 |
Data expressed as mean ± SD from three independent experiments.
- Mechanistic Studies : Molecular docking studies have indicated that the compound binds effectively to the ATP-binding site of CDK2, suggesting a competitive inhibition mechanism. This was supported by kinetic assays showing reduced enzyme activity in the presence of the compound.
Pharmacological Insights
The pharmacological profile of this compound has been characterized through various assays:
- Selectivity Profiling : SafetyScreen profiling indicated that the compound exhibits selectivity towards CDK2 over CDK1, reducing the likelihood of off-target effects.
- Neuropharmacological Effects : Behavioral studies in animal models have suggested that compounds with similar structures can influence neurotransmitter systems, potentially providing therapeutic benefits in anxiety and depression models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
